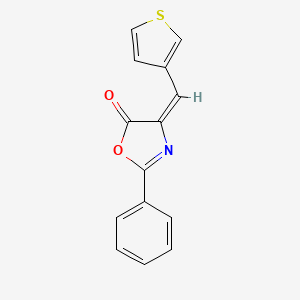![molecular formula C27H21N5O B12886190 N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide CAS No. 23655-67-6](/img/structure/B12886190.png)
N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide is a complex organic compound that features both pyridine and quinoline moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Moiety: Starting with a pyridine derivative, an amination reaction can introduce the amino group.
Formation of the Quinoline Moiety: Quinoline derivatives can be synthesized through various methods, such as the Skraup synthesis.
Coupling Reactions: The pyridine and quinoline derivatives can be coupled using a suitable linker, often involving amide bond formation through reactions with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the pyridine and quinoline rings.
Reduction: Reduction reactions can modify the aromatic rings or the amide bond.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide can be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with pyridine and quinoline structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, altering their function. The molecular targets could include enzymes, receptors, or DNA, and the pathways involved might include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide: can be compared with other compounds containing pyridine or quinoline moieties, such as:
Uniqueness
The uniqueness of N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide lies in its specific combination of pyridine and quinoline structures, which might confer unique biological activities or chemical properties not found in simpler analogs.
Properties
CAS No. |
23655-67-6 |
|---|---|
Molecular Formula |
C27H21N5O |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[4-(pyridin-4-ylamino)phenyl]-4-(quinolin-4-ylamino)benzamide |
InChI |
InChI=1S/C27H21N5O/c33-27(32-22-11-9-20(10-12-22)30-23-13-16-28-17-14-23)19-5-7-21(8-6-19)31-26-15-18-29-25-4-2-1-3-24(25)26/h1-18H,(H,28,30)(H,29,31)(H,32,33) |
InChI Key |
BTWGHACHPBOCOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


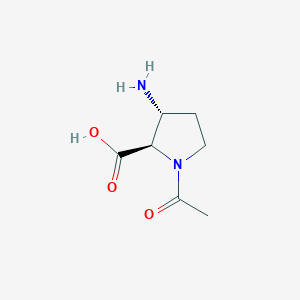
![3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol](/img/structure/B12886127.png)
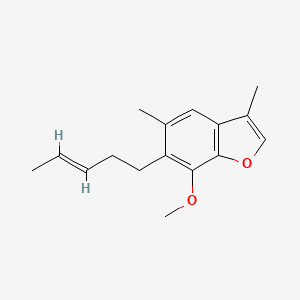
![1-Propyldibenzo[b,d]furan](/img/structure/B12886148.png)

![(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B12886158.png)
![N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide](/img/structure/B12886162.png)
![(1R)-2-(2'-(Dicyclohexylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12886170.png)
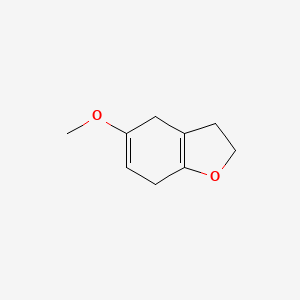
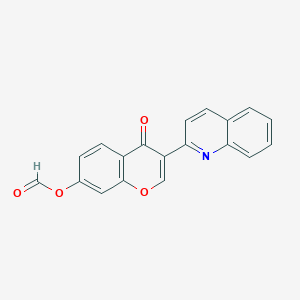
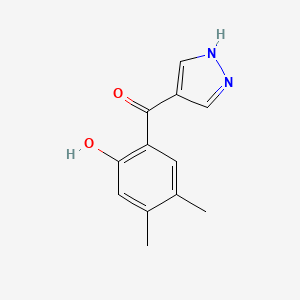
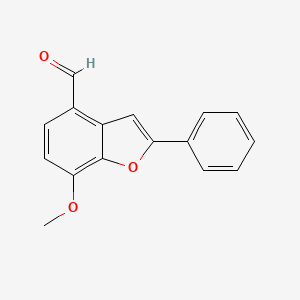
![[1,2,3]Triazolo[1,5-a]pyridin-7-amine](/img/structure/B12886218.png)
